molecular formula C13H12BrNO2 B11835946 6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B11835946
M. Wt: 294.14 g/mol
InChI Key: ODYNNOSAEDTPPU-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the bromination of a quinoline precursor followed by alkylation and oxidation steps. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions may convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.

Scientific Research Applications

6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its quinoline core, which is known for antimicrobial and anticancer properties.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one would depend on its specific biological target. Quinoline derivatives often interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinolinic Acid: An endogenous neurotoxin with a quinoline core.

Uniqueness

6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

6-bromo-2-methyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C13H12BrNO2/c1-8-5-13(17)11-6-10(14)3-4-12(11)15(8)7-9(2)16/h3-6H,7H2,1-2H3

InChI Key

ODYNNOSAEDTPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)C)C=CC(=C2)Br

Origin of Product

United States

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